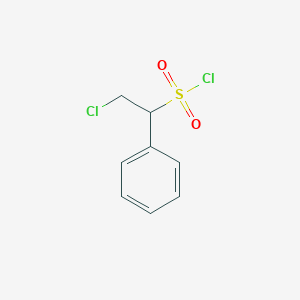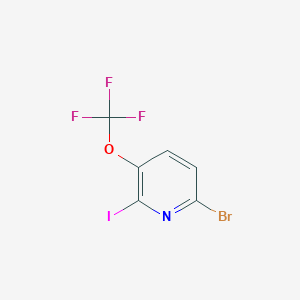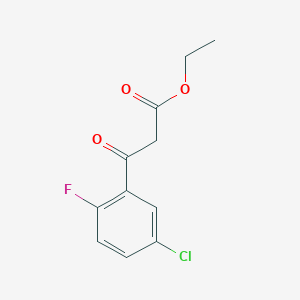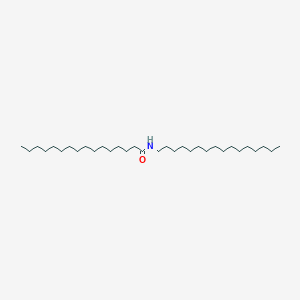![molecular formula C48H78O18 B14804428 2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804428.png)
2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups and a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core and the subsequent attachment of various hydroxyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process would also include rigorous purification steps, such as chromatography and crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the hexacyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetr.
Uniqueness
This compound is unique due to its specific hexacyclic structure and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C48H78O18 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(53)37(65-41-38(34(57)32(55)24(18-50)63-41)66-39-35(58)33(56)31(54)23(17-49)62-39)36(59)40(61-22)64-29-11-12-43(4)25(44(29,5)20-51)10-13-45(6)26(43)8-9-27-46(45,7)16-28(52)47-15-14-42(2,3)19-48(27,47)60-21-47/h8-9,22-41,49-59H,10-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,43-,44-,45+,46+,47-,48+/m0/s1 |
InChI Key |
FKQDQOYTGMHZEO-RSYMLJQZSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC[C@]3(C([C@]2(C)CO)CC[C@@]4(C3C=CC5[C@]4(CC([C@]67[C@]5(CC(CC6)(C)C)OC7)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5C4(CC(C67C5(CC(CC6)(C)C)OC7)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
![2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B14804366.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)

![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
![N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14804406.png)

![2-Phenylethyl 4-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14804418.png)
![5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14804436.png)
